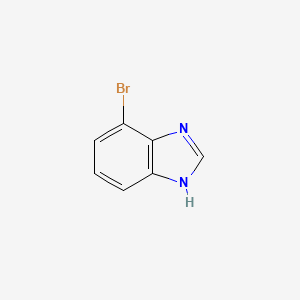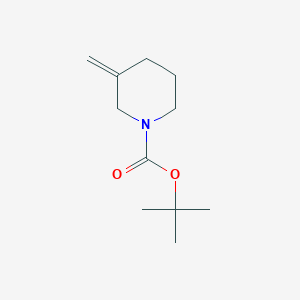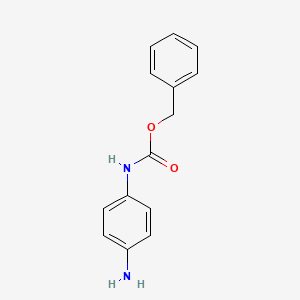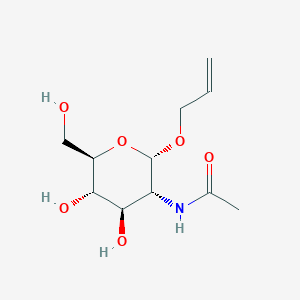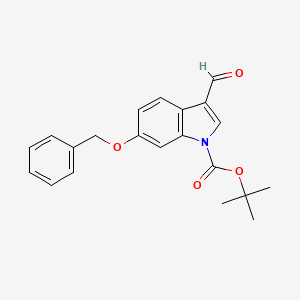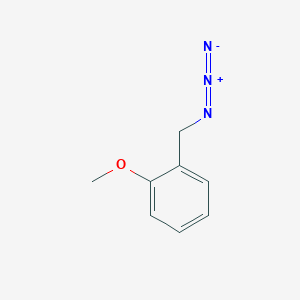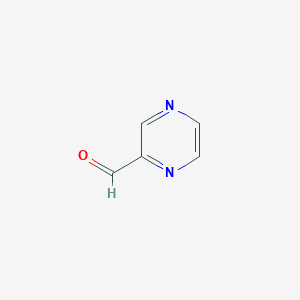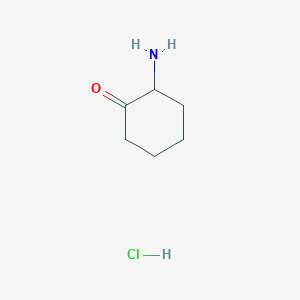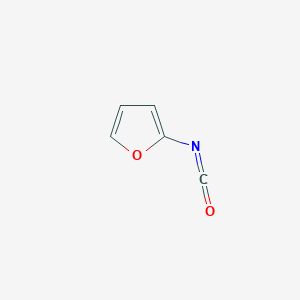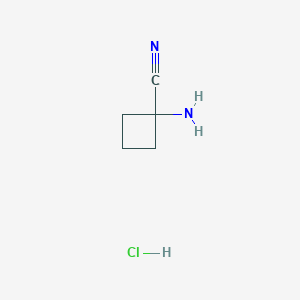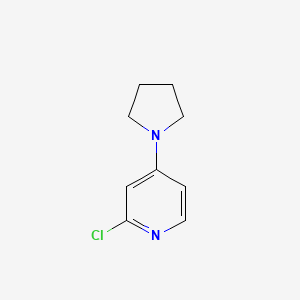
2-Chloro-4-pyrrolidinopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Chloro-4-pyrrolidinopyridine involves various methods. One such method involves the use of a bifunctional 4-pyrrolidinopyridine as a powerful Lewis base catalyst. The catalyst structure features a 4-hydroxy-2-(hydroxydiphenylmethyl)pyrrolidine-1-formyl group at the pyridine’s C3 site and a chiral side arm at the C2 position of the p-pyrrolidine ring .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-pyrrolidinopyridine is C9H11ClN2. The molecular weight is 182.65 g/mol . The InChI is 1S/C9H11ClN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-4-pyrrolidinopyridine are diverse. For instance, it has been used in the synthesis of 5-aminoaryl pyridines and 5-phenol pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-pyrrolidinopyridine include a molecular weight of 182.65 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activities
2-Chloro-4-pyrrolidinopyridine is used in the synthesis of pyrimidines, which have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . Pyrimidines inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Synthesis of 2-Anilinopyrimidines
2-Chloro-4-pyrrolidinopyridine can be used in the synthesis of 2-anilinopyrimidines . This process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .
Inhibitors of NF-κB and AP-1
Through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .
Synthesis of Imidazo[4,5-b]pyridine Skeleton
2-Chloro-4-pyrrolidinopyridine can be used in the synthesis of an imidazo[4,5-b]pyridine skeleton . This is a highly efficient, clean, and simple procedure that uses environmentally benign H2O-IPA as a green solvent .
Antioxidant Activities
Pyrimidines, which can be synthesized using 2-Chloro-4-pyrrolidinopyridine, are known to exhibit antioxidant activities . They help in neutralizing harmful free radicals in the body .
Antimicrobial Activities
Pyrimidines synthesized using 2-Chloro-4-pyrrolidinopyridine have been found to exhibit antimicrobial activities . They display antibacterial, antiviral, antifungal, and antituberculosis effects .
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJAIBOGGBWBGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470375 |
Source


|
| Record name | 2-Chloro-4-pyrrolidinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-pyrrolidinopyridine | |
CAS RN |
874758-84-6 |
Source


|
| Record name | 2-Chloro-4-pyrrolidinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

